![molecular formula C12H9ClN2O2S B2491500 methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate CAS No. 478032-41-6](/img/structure/B2491500.png)
methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazole derivatives involves strategic reactions that build the compound's complex structure. A related process includes the cyclization of thioamide with 2-chloroacetoacetate to produce thiazole compounds, a method that showcases the intricacies involved in constructing such molecules (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including compounds similar to the one , often involves detailed spectroscopic analysis. For instance, studies involving similar molecules have utilized IR, 1H NMR, and MS spectra to elucidate their structures, revealing insights into the spatial arrangement of atoms and the presence of specific functional groups (Tang Li-jua, 2015).
Chemical Reactions and Properties
Thiazole compounds participate in a variety of chemical reactions, reflecting their chemical properties. For example, related compounds exhibit behaviors like hydrogen bonding and charge-separated structures, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which forms chains of edge-fused rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (J. Portilla et al., 2007).
Physical Properties Analysis
The physical properties of such compounds can be inferred from their synthesis and structural characteristics. For instance, the crystalline form, melting points, and solubility can be deduced from the synthetic routes and molecular interactions within the compound, as evidenced by the structural elucidation using X-ray diffraction and spectroscopic techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be studied through experimental and theoretical methods. For instance, DFT (Density Functional Theory) and other quantum chemical methods have been employed to understand the electronic structure and reactivity of similar thiazole derivatives, providing insights into their chemical behavior and potential applications (Muhammad Haroon et al., 2018).
科学的研究の応用
Chemical Synthesis and Intermediates
Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate and its derivatives exhibit significant versatility in chemical synthesis. A practical synthesis method for a similar compound, 5,5′-Methylene-bis(benzotriazole), has been developed, highlighting the molecule's role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials (Gu et al., 2009). The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a structurally similar compound, demonstrates its utility as a building block in the synthesis of a variety of heterocyclic compounds, indicating the potential for diverse applications in chemical synthesis (Gomaa & Ali, 2020).
Biological and Medicinal Chemistry
Derivatives of this compound are explored for their biological and medicinal properties. The quinazoline-4(3H)-one and its derivatives are extensively studied for specific biological activities, indicating the potential of such derivatives in medicinal chemistry (Tiwary et al., 2016). The 2,4-Thiazolidinediones (TZDs) scaffold, structurally related to thiazolyl compounds, is explored for various pharmacological activities, including antimicrobial, antitumor, and antidiabetic agents, underscoring the potential biomedical applications of similar scaffolds (Singh et al., 2022).
Pharmacological Potential
The structural framework of this compound and its analogues offer promising avenues for the development of novel pharmacological agents. The benzofused thiazole derivatives exhibit potential antioxidant and anti-inflammatory activities, suggesting their utility in therapeutic applications (Raut et al., 2020). Additionally, the 4-thiazolidinone moiety is recognized for its vast biological activities, hinting at the wide range of pharmacological potentials for compounds with similar structures (ArunlalV. et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-17-11(16)8-2-4-9(5-3-8)14-6-10-7-15-12(13)18-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIOLKYLNUOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

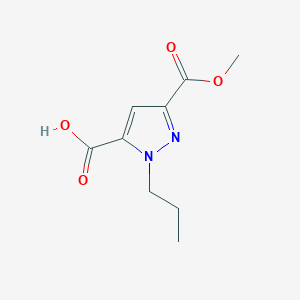
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
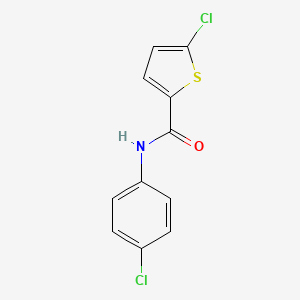
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
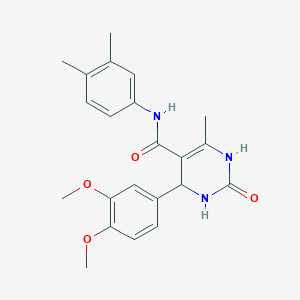
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)

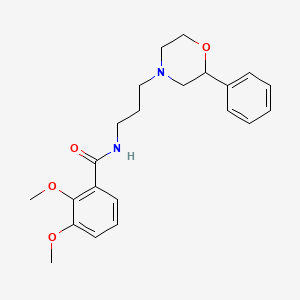
![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
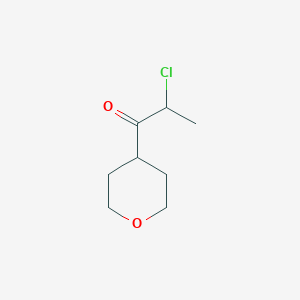
![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)